molecular formula C18H18F4N4 B6130480 N-(sec-butyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(sec-butyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6130480
M. Wt: 366.4 g/mol
InChI Key: BFIODBCFHQIEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolopyrimidine core, which is a type of fused bicyclic aromatic ring system. Attached to this core are several different substituents, including a sec-butyl group, a 4-fluorophenyl group, a methyl group, and a trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various substituents. For example, the fluorine atoms in the 4-fluorophenyl and trifluoromethyl groups are highly electronegative, which could make these parts of the molecule sites of high electron density and potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity .

Future Directions

The study of pyrazolopyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4/c1-4-10(2)23-14-9-11(3)24-17-15(12-5-7-13(19)8-6-12)16(18(20,21)22)25-26(14)17/h5-10,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIODBCFHQIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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